molecular formula C12H13F3O3 B1398594 3-[4-Ethoxy-3-(trifluoromethyl)phenyl]propionic acid CAS No. 1206593-34-1

3-[4-Ethoxy-3-(trifluoromethyl)phenyl]propionic acid

Cat. No.: B1398594
CAS No.: 1206593-34-1
M. Wt: 262.22 g/mol
InChI Key: WDXHCCSBBUVONT-UHFFFAOYSA-N
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Description

3-[4-Ethoxy-3-(trifluoromethyl)phenyl]propionic acid is an organic compound with the molecular formula C12H13F3O3 It is characterized by the presence of an ethoxy group and a trifluoromethyl group attached to a phenyl ring, which is further connected to a propionic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-Ethoxy-3-(trifluoromethyl)phenyl]propionic acid typically involves the reaction of 4-ethoxy-3-(trifluoromethyl)benzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

3-[4-Ethoxy-3-(trifluoromethyl)phenyl]propionic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The ethoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) under conditions like UV light or heat.

Major Products Formed

    Oxidation: Formation of 3-[4-Ethoxy-3-(trifluoromethyl)phenyl]propanoic acid.

    Reduction: Formation of 3-[4-Ethoxy-3-(trifluoromethyl)phenyl]propanol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-[4-Ethoxy-3-(trifluoromethyl)phenyl]propionic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential pharmaceutical applications.

    Biology: Studied for its potential biological activities, including anti-inflammatory and analgesic properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of non-steroidal anti-inflammatory drugs (NSAIDs).

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 3-[4-Ethoxy-3-(trifluoromethyl)phenyl]propionic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes involved in the inflammatory response, such as cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory mediators like prostaglandins. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to penetrate cell membranes and reach its target sites.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Trifluoromethyl)phenylacetic acid
  • 4-Ethoxybenzoic acid
  • 3-(4-Ethoxyphenyl)propionic acid

Uniqueness

3-[4-Ethoxy-3-(trifluoromethyl)phenyl]propionic acid is unique due to the presence of both ethoxy and trifluoromethyl groups on the phenyl ring

Properties

IUPAC Name

3-[4-ethoxy-3-(trifluoromethyl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3O3/c1-2-18-10-5-3-8(4-6-11(16)17)7-9(10)12(13,14)15/h3,5,7H,2,4,6H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDXHCCSBBUVONT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CCC(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801233618
Record name 4-Ethoxy-3-(trifluoromethyl)benzenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801233618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1206593-34-1
Record name 4-Ethoxy-3-(trifluoromethyl)benzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1206593-34-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Ethoxy-3-(trifluoromethyl)benzenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801233618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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